3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate
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Overview
Description
3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate is a complex organic compound with a unique structure that combines a triazole ring with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization with a triazole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituents introduced .
Scientific Research Applications
3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound with a similar structure but different biological activity, known for its neurotoxic effects.
Tetralin: Another compound with a similar ring structure but different functional groups and applications.
Triazolothiadiazines: Compounds with a fused triazole and thiadiazine ring, used in various chemical and biological applications.
Uniqueness
3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate is unique due to its specific combination of a triazole and isoindole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77545-25-6 |
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Molecular Formula |
C16H16ClN3O4 |
Molecular Weight |
349.77 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2,5-dihydro-1H-[1,2,4]triazolo[5,1-a]isoindol-4-ium;perchlorate |
InChI |
InChI=1S/C16H15N3.ClHO4/c1-18-15(12-7-3-2-4-8-12)17-16-14-10-6-5-9-13(14)11-19(16)18;2-1(3,4)5/h2-10,15H,11H2,1H3;(H,2,3,4,5) |
InChI Key |
JRSRDIBFBJVODM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=[N+]1CC3=CC=CC=C32)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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